molecular formula C5H7N5O5S B1364185 6-Amino-1H-purin-2(7H)-one sulfate CAS No. 49722-90-9

6-Amino-1H-purin-2(7H)-one sulfate

Cat. No. B1364185
CAS RN: 49722-90-9
M. Wt: 249.21 g/mol
InChI Key: SGAHUNRLPKBSNM-UHFFFAOYSA-N
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Description

“6-Amino-1H-purin-2(7H)-one” is a derivative of purine, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Scientific Research Applications

Transformation and Derivatives

  • The transformation of 8-[(2-Hydroxyalkyl)sulfanyl]adenines to 6-Amino-7H-purin-8(9H)-one derivatives can be achieved using specific reagents and conditions, providing a pathway for creating new compounds with potential applications in various fields of chemistry and biology (Janeba, Holý, & Masojídková, 2001).

Synthesis and Biological Activity

  • Novel derivatives of 1H-purin-6(9H)-one and 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one have been synthesized, showing promising herbicidal and antitumor activities, indicating potential applications in agriculture and cancer research (Liu et al., 2019).

Antibacterial Evaluation

  • Synthesized triazole compounds containing purine moiety, like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, have been evaluated for antibacterial activity, suggesting potential uses in the development of new antibiotics or antibacterial agents (Govori, 2017).

Antitumor Activity

  • Some purine derivatives, such as 2-amino-9H-purine-6-sulfenamide, have been synthesized and evaluated for antileukemic activity in mice, demonstrating the potential of these compounds in cancer therapy (Revankar et al., 1990).

Purine Derivatives in Immunostimulation

  • Certain 6-substituted purine derivatives have been shown to stimulate cytotoxic T lymphocytes (CTLs), indicating potential applications in immunotherapy and treatment of diseases requiring an enhanced CTL response (Zacharie et al., 1997).

Novel Protein Kinase Inhibitors

  • N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives have been identified as novel protein kinase and angiogenesis inhibitors, offering potential applications in cancer treatment (Xu et al., 2014).

Chemotherapeutic Characterization

  • Sulfinosine, a derivative of 6-thioguanosine, has shown activity against various tumors and leukemia in mice, suggesting its potential as a unique chemotherapeutic agent (Avery et al., 1990).

properties

IUPAC Name

6-amino-1,7-dihydropurin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAHUNRLPKBSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197997
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49722-90-9
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049722909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 49722-90-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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